molecular formula C13H17N5O3 B2654507 8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 869344-85-4

8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2654507
CAS RN: 869344-85-4
M. Wt: 291.311
InChI Key: AKIXGJXQQKNBBL-UHFFFAOYSA-N
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Description

The compound “8-(2-methoxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of the structure of nucleic acids (DNA and RNA) and participate in a number of biochemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the introduction of the various substituents. The methoxyethyl group at the 8-position and the methyl groups at the 1, 3, and 7 positions would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, which is a fused ring structure composed of a pyrimidine ring and an imidazole ring. The various substituents would be attached at the specified positions on this ring system .


Chemical Reactions Analysis

As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the various substituents, the overall size and shape of the molecule, and the presence of any functional groups .

Scientific Research Applications

Synthesis and Evaluation for Antidepressant and Anxiolytic Properties

One area of research has involved the synthesis and biological evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant and anxiolytic properties. For example, a study explored the serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of this compound. Preliminary pharmacological in vivo studies suggested potential antidepressant and anxiolytic effects, highlighting the significance of fluorinated arylpiperazinylalkyl derivatives for developing new treatments for depression and anxiety (Zagórska et al., 2016).

Antiviral Activity

Another research direction has focused on the antiviral properties of imidazo[2,1-f]purine derivatives. For instance, imidazo[1,2-a]-s-triazine nucleosides, which share a structural similarity with 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized and tested against various viruses. Moderate activity against rhinoviruses was observed in tissue culture, suggesting potential for developing antiviral agents (Kim et al., 1978).

Antimycobacterial Activity

Research has also explored the antimycobacterial activity of imidazole derivatives, aiming to mimic the structure of potent antimycobacterial purines. These studies are relevant to understanding how structural modifications can influence biological activity against mycobacteria, offering insights into new treatments for mycobacterial infections (Miranda & Gundersen, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its structure for better efficacy or safety .

properties

IUPAC Name

6-(2-methoxyethyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-8-7-18-9-10(14-12(18)17(8)5-6-21-4)15(2)13(20)16(3)11(9)19/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIXGJXQQKNBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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